![molecular formula C13H16F3NO B1417275 {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine CAS No. 1152568-50-7](/img/structure/B1417275.png)
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine
Übersicht
Beschreibung
“{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine” is a chemical compound with the CAS Number: 1803591-16-3 . It is also known as (oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Research on cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs, involves the use of chemical inhibitors to predict drug-drug interactions. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism. The role of various chemical inhibitors, including those with trifluoromethyl groups, is critical for understanding the selectivity and potency in inhibiting specific CYP isoforms, which is essential for the safe coadministration of drugs (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Substances related to amphetamines and hallucinogens, which include functional groups similar to trifluoromethyl, are studied for their neurochemical and neurotoxic effects. These studies provide insights into the acute and long-term effects of such compounds on the brain, contributing to the understanding of their psychopharmacological properties and potential neurotoxicity (Mckenna & Peroutka, 1990).
Optoelectronic Materials
The incorporation of specific functional groups, including trifluoromethyl, into optoelectronic materials is an area of active research. These groups can significantly influence the properties of materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research on quinazolines and pyrimidines, for example, highlights the importance of structural modifications for creating novel optoelectronic materials with enhanced performance (Lipunova et al., 2018).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)4-6-18-7-5-12/h1-3,8H,4-7,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNAYAGPSXRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



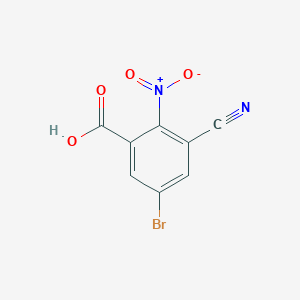
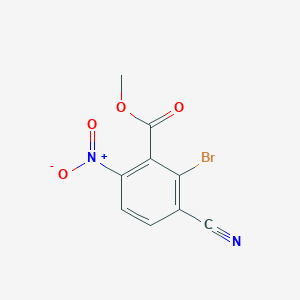
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
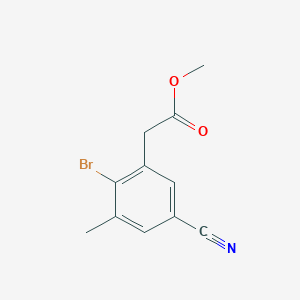

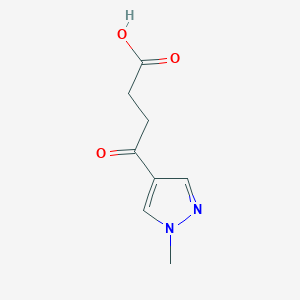


![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)
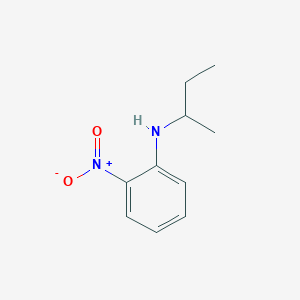
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
